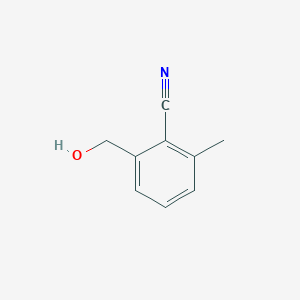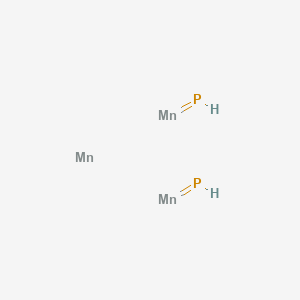
Manganesephosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese phosphide (Mn3P2) is an inorganic compound composed of manganese and phosphorus. It is known for its black powder appearance and has a molecular weight of 226.75 g/mol
Métodos De Preparación
Manganese phosphide can be synthesized through several methods. One common synthetic route involves the reaction of manganese chloride (MnCl2) with sodium phosphide (Na3P) under controlled conditions. The reaction proceeds as follows :
[ 2 Na3P + 3 MnCl2 \rightarrow 6 NaCl + Mn3P2 ]
This method typically requires an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete reaction.
Análisis De Reacciones Químicas
Manganese phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Manganese phosphide can be oxidized to form manganese oxides and phosphates. For example, in the presence of oxygen, it can form manganese(II) phosphate (Mn3(PO4)2).
Reduction: Manganese phosphide can be reduced to elemental manganese and phosphorus under specific conditions.
Substitution: Manganese phosphide can react with halogens to form manganese halides and phosphorus halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Manganese phosphide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Manganese phosphide is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
Materials Science: Manganese phosphide is used in the development of advanced materials, such as supercapacitors and batteries.
Electrocatalysis: Manganese phosphide is studied for its potential use in electrocatalytic water oxidation, which is a crucial reaction in renewable energy research.
Mecanismo De Acción
The mechanism by which manganese phosphide exerts its effects in catalysis and other applications involves its ability to facilitate electron transfer reactions. The manganese centers in the compound can undergo oxidation and reduction, allowing them to participate in various catalytic cycles. Additionally, the phosphorus atoms in the compound can act as electron donors or acceptors, further enhancing its catalytic activity .
Comparación Con Compuestos Similares
Manganese phosphide can be compared with other similar compounds, such as manganese(II) phosphate (Mn3(PO4)2) and manganese(III) phosphate (MnPO4). While these compounds share some similarities, they also have distinct differences:
Manganese(II) Phosphate (Mn3(PO4)2): This compound is used in phosphate conversion coatings and has industrial importance.
Manganese(III) Phosphate (MnPO4): This compound is known for its hygroscopic nature and is used in various chemical processes.
Manganese phosphide stands out due to its unique combination of manganese and phosphorus, which imparts distinct properties and makes it suitable for specialized applications in catalysis and materials science.
Propiedades
Fórmula molecular |
H2Mn3P2 |
|---|---|
Peso molecular |
228.778 g/mol |
Nombre IUPAC |
manganese;phosphanylidenemanganese |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
Clave InChI |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
SMILES canónico |
P=[Mn].P=[Mn].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


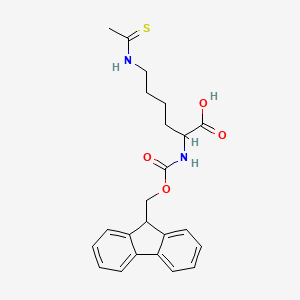
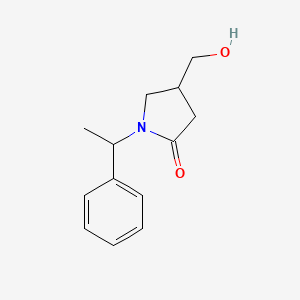
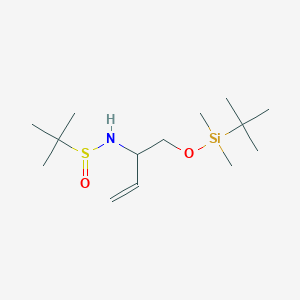
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
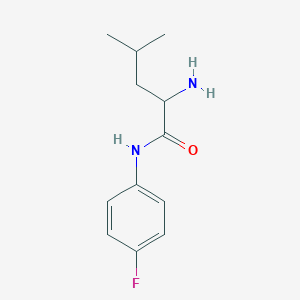
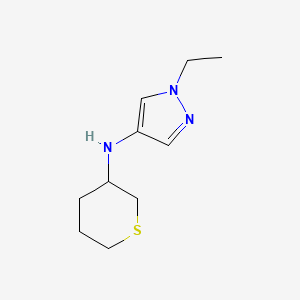
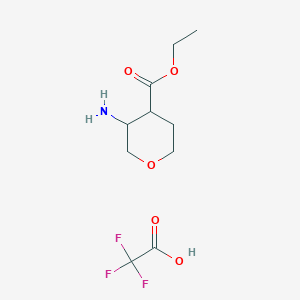
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
